molecular formula C8H7N3O2S B13181570 (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid

(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid

Cat. No.: B13181570
M. Wt: 209.23 g/mol
InChI Key: ZRJOJSHEERKTDB-UHFFFAOYSA-N
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Description

2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .

Scientific Research Applications

2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid is unique due to its specific arrangement of the thieno[2,3-d]pyrimidine core and the presence of the aminoacetic acid moiety.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-(thieno[2,3-d]pyrimidin-4-ylamino)acetic acid

InChI

InChI=1S/C8H7N3O2S/c12-6(13)3-9-7-5-1-2-14-8(5)11-4-10-7/h1-2,4H,3H2,(H,12,13)(H,9,10,11)

InChI Key

ZRJOJSHEERKTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=NC(=C21)NCC(=O)O

Origin of Product

United States

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